molecular formula C7H11ClN2O B6165536 1-{4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanamine hydrochloride CAS No. 2751621-18-6

1-{4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanamine hydrochloride

Cat. No. B6165536
CAS RN: 2751621-18-6
M. Wt: 174.6
InChI Key:
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Description

“1-{4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanamine hydrochloride” is a chemical compound with the molecular formula C7H11ClN2O and a molecular weight of 174.63 . It is closely related to “{4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanol”, which has a molecular weight of 139.15 .


Synthesis Analysis

The synthesis of oxazole derivatives like “1-{4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanamine hydrochloride” is a topic of active research . Various methods for the direct arylation of oxazoles have been developed, with high regioselectivity at both C-5 and C-2 positions . These methods can be used for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates .


Molecular Structure Analysis

The molecular structure of “1-{4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanamine hydrochloride” can be represented by the InChI code: 1S/C7H9NO2/c9-4-6-5-2-1-3-7(5)10-8-6/h9H,1-4H2 . This indicates that the molecule consists of a cyclopenta[d][1,2]oxazol ring with a methanamine group attached at the 1-position .

Future Directions

Oxazole-based derivatives, including “1-{4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanamine hydrochloride”, are an active topic of research in medicinal and pharmaceutical chemistry . They have shown potential as pharmaceutical agents against various diseases . Future research will likely continue to explore the synthesis, properties, and biological activities of these compounds .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-{4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanamine hydrochloride' involves the reaction of 3-amino-4-chlorobenzaldehyde with cyclopentanone to form 3-(4-chlorophenyl)-5-methylcyclopent-2-en-1-one, which is then reacted with hydroxylamine hydrochloride to form 3-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole. This intermediate is then reacted with formaldehyde and ammonium chloride to form the final product, 1-{4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanamine hydrochloride.", "Starting Materials": [ "3-amino-4-chlorobenzaldehyde", "cyclopentanone", "hydroxylamine hydrochloride", "formaldehyde", "ammonium chloride" ], "Reaction": [ "Step 1: Reaction of 3-amino-4-chlorobenzaldehyde with cyclopentanone in the presence of a base such as potassium carbonate to form 3-(4-chlorophenyl)-5-methylcyclopent-2-en-1-one.", "Step 2: Reaction of 3-(4-chlorophenyl)-5-methylcyclopent-2-en-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form 3-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole.", "Step 3: Reaction of 3-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole with formaldehyde and ammonium chloride in the presence of a base such as sodium hydroxide to form 1-{4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanamine hydrochloride." ] }

CAS RN

2751621-18-6

Molecular Formula

C7H11ClN2O

Molecular Weight

174.6

Purity

95

Origin of Product

United States

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